3,4-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Description
3,4-Dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a dichlorobenzyl group, an ethyl group, a fluorophenyl group, and a triazole ring, all connected through a sulfide linkage.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3S/c1-2-23-16(12-4-6-13(20)7-5-12)21-22-17(23)24-10-11-3-8-14(18)15(19)9-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWJDCMRURYRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.
Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage, which can be achieved by reacting the intermediate with a suitable thiol or sulfide reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring and other aromatic groups can be reduced under specific conditions.
Substitution: The dichlorobenzyl and fluorophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions and enzyme active sites, inhibiting their activity. The dichlorobenzyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. The sulfide linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzyl [4-ethyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl] sulfide
- 3,4-Dichlorobenzyl [4-ethyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl] sulfide
- 3,4-Dichlorobenzyl [4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide
Uniqueness
The presence of the fluorophenyl group in 3,4-dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide distinguishes it from other similar compounds. Fluorine atoms are known to enhance the biological activity and metabolic stability of organic compounds. This makes the compound potentially more effective and longer-lasting in its applications compared to its analogs with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
